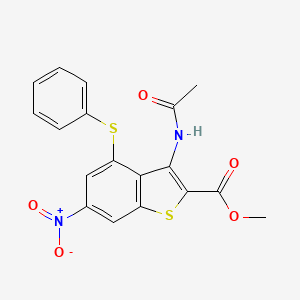![molecular formula C24H29N3O B6085104 2-[4-(Isoquinolin-5-ylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol](/img/structure/B6085104.png)
2-[4-(Isoquinolin-5-ylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Isoquinolin-5-ylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with isoquinoline and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Isoquinolin-5-ylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions One common method includes the alkylation of piperazine with isoquinoline and phenylethyl halides under basic conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Isoquinolin-5-ylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid.
Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(Isoquinolin-5-ylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-(Isoquinolin-5-ylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Known for their antimicrobial and anticancer activities.
Piperazine derivatives: Commonly used in medicinal chemistry for their diverse biological activities.
Phenylethylamines: Known for their psychoactive properties.
Uniqueness
2-[4-(Isoquinolin-5-ylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol is unique due to the combination of isoquinoline, phenylethyl, and piperazine moieties in a single molecule. This structural complexity provides a unique pharmacological profile, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-[4-(isoquinolin-5-ylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c28-16-11-23-19-26(14-15-27(23)13-10-20-5-2-1-3-6-20)18-22-8-4-7-21-17-25-12-9-24(21)22/h1-9,12,17,23,28H,10-11,13-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJXOBWEFUDAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC3=C2C=CN=C3)CCO)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide](/img/structure/B6085042.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6085050.png)
![2-(2-chlorophenyl)-3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one](/img/structure/B6085051.png)
![2-(4-{[(1,4-dioxan-2-ylmethyl)(methyl)amino]methyl}phenyl)-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6085054.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6085058.png)

![2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085074.png)
![2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B6085080.png)
![4-tert-butyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6085083.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6085091.png)
![2-[[3-[3-(4-fluorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-1H-pyridazine-3,6-dione](/img/structure/B6085101.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6085113.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6085128.png)
